Manthine

CAS No.:

Cat. No.: VC1573722

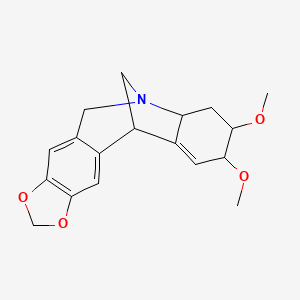

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO4 |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |

| Standard InChI | InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |

| Standard InChI Key | RCRQUNONAXMKLF-UHFFFAOYSA-N |

| SMILES | COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

| Canonical SMILES | COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Manthine is characterized by specific chemical properties that define its behavior and potential applications. The compound possesses a molecular formula of C18H21NO4 with a corresponding molecular weight of 315.4 g/mol. Its IUPAC name is 15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene, reflecting its complex structural arrangement. In chemical databases, manthine is identified by the PubChem Compound ID 536066, facilitating standardized referencing in scientific literature.

Structural Identifiers

The compound's structure can be precisely represented through various chemical notation systems as detailed in the following table:

| Structural Identifier | Value |

|---|---|

| Molecular Formula | C18H21NO4 |

| Molecular Weight | 315.4 g/mol |

| Standard InChI | InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |

| Standard InChIKey | RCRQUNONAXMKLF-UHFFFAOYSA-N |

| Canonical SMILES | COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |

Synonyms and Related Nomenclature

Manthine is known by several alternative names in scientific literature, including O,O-Dimethylpancracine, Coccinine, 3-O-methyl-, and Pancracine, O,O-dimethyl-. These synonyms reflect the compound's structural relationships with other alkaloids in the Amaryllidaceae family and provide important context for understanding its position within this chemical classification system.

Natural Sources and Isolation

Manthine naturally occurs in plants belonging to the Amaryllidaceae family, particularly within the South African plant genus Haemanthus . This family of flowering plants has historically been recognized for producing a diverse array of bioactive alkaloids with medicinal properties. The natural concentration of manthine in these plants is relatively low, with extraction yields from wet bulbs typically ranging between 1 and 44 mg per kilogram . This limited natural availability has historically presented a significant challenge for researchers interested in investigating the compound's biological activities.

Traditional isolation methods have involved complex extraction protocols utilizing solvents such as methanol or ethanol, followed by multiple purification steps including chromatographic techniques. The labor-intensive nature of these extraction processes, combined with the low natural concentrations, explains why synthetic approaches have become increasingly important for obtaining sufficient quantities of manthine for research purposes.

Synthesis Methods

Synthetic Pathways

The synthesis of manthine has evolved significantly, with earlier approaches involving multi-step procedures. A notable advancement came with the development of a one-step synthesis method from haemanthamine, a related alkaloid that is available in multigram quantities . This represents a remarkable improvement over previous synthetic routes, such as the 24-step procedure developed by Sha and colleagues, which started from commercially available quinic acid .

The simplified synthetic pathway utilizes a skeletal rearrangement of haemanthamine. This process involves mesylation followed by the addition of methoxide, which is prepared through the reaction of methanol with sodium hydride . This transformation represents a significant breakthrough in making manthine more accessible for biological studies and potential pharmaceutical development.

Alternative Synthetic Approaches

Research has demonstrated that transformations from crinine to montanine-type skeletons can also be achieved using related alkaloids such as haemanthidine . When utilizing haemanthidine as a starting material, the C6-mesylated product can be isolated with reasonable yield . This provides researchers with alternative synthetic pathways that may offer advantages depending on the availability of starting materials or specific structural modifications desired.

Pharmacological Properties

The pharmacological profile of manthine is characterized primarily by its anticancer activities, particularly against cell lines that demonstrate resistance to conventional therapies. Research indicates that manthine and related montanine-type alkaloids exhibit diverse biological effects that may extend beyond oncology applications, though cancer research currently dominates the literature on this compound .

Manthine's mechanism of action is believed to involve interaction with specific molecular targets in biological systems, potentially modulating cellular processes such as signal transduction and gene expression. The exact molecular pathways influenced by manthine are still under investigation, but current evidence suggests it may act through mechanisms distinct from traditional apoptosis-inducing agents, which explains its efficacy against apoptosis-resistant cancer cells .

Anticancer Research

Antiproliferative Activity

The most compelling research on manthine focuses on its antiproliferative effects against various cancer cell lines, particularly those resistant to apoptosis. In vitro studies have demonstrated that manthine can inhibit proliferation of multiple cancer cell types at micromolar concentrations . The following table summarizes the GI50 (concentration producing 50% growth inhibition) values of manthine against several cancer cell lines:

| Cancer Cell Line | Resistance Characteristic | GI50 Value (μM) |

|---|---|---|

| A549 | Resistant to apoptosis | 3 |

| SKMEL-28 | Resistant to apoptosis | 4 |

| U373 | Resistant to apoptosis | 5 |

| MCF7 | Sensitive to apoptosis | 4 |

| Hs683 | Sensitive to apoptosis | 3 |

| B16F10 | Sensitive to apoptosis | 3 |

This data demonstrates manthine's consistent efficacy across both apoptosis-resistant and apoptosis-sensitive cancer cell lines, with GI50 values ranging from 3 to 5 μM . Notably, the compound significantly reduced proliferation at concentrations as low as 1 μM, indicating potent anticancer activity .

Activity Against Cancer Stem Cells

Beyond conventional cancer cell lines, selected studies have indicated that manthine and related synthetic analogues show activity against patient-derived glioblastoma cells expressing stem-cell markers . This finding is particularly significant as cancer stem cells are often implicated in treatment resistance, recurrence, and metastasis. The ability to target these cells represents a valuable characteristic for developing more effective cancer therapies.

Comparative Analysis

When comparing manthine to other montanine-type alkaloids and related compounds, several interesting patterns emerge. Research has demonstrated that within this structural class, compounds exhibit varying degrees of antiproliferative activity, with manthine consistently showing among the most potent effects .

In direct comparison with haemanthamine (its synthetic precursor), manthine has demonstrated comparable or superior activity against several cancer cell lines at low micromolar concentrations . This suggests that the structural transformation from the crinine to montanine skeleton may enhance anticancer properties, providing valuable insights for medicinal chemistry efforts aimed at optimizing these structures.

The relationship between structural modifications and biological activity has been further explored through the synthesis and evaluation of various montanine-type analogues. These studies reveal that while the core montanine skeleton appears important for activity, substituents at positions C2, N5, C6, C7, and C10 can significantly influence potency . Among the variants tested, manthine, C2-OH, and C2-indole-substituted compounds have shown particularly promising activity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume